![molecular formula C12H13FN4S B257811 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject of study for researchers in different fields.
作用机制
The mechanism of action of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). Additionally, this compound has been found to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
One of the advantages of using 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various microorganisms and viruses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. One possible direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use as an antiviral agent against emerging viral infections, such as the Zika virus and the Ebola virus. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.
合成方法
The synthesis method of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol involves the reaction of 4-fluorobenzaldehyde with ethyl hydrazinecarbodithioate in the presence of acetic acid to form 4-[(ethylthio)carbonothioyl]hydrazono]-4-fluorobenzene-1-carbothioamide. This compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to obtain the final product.
科学研究应用
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
产品名称 |
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C12H13FN4S |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-ethyl-4-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13FN4S/c1-3-11-14-15-12(18)17(11)16-8(2)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,18)/b16-8+ |
InChI 键 |
GKVYYHFLQLEHDR-LZYBPNLTSA-N |
手性 SMILES |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)F |
SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
规范 SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
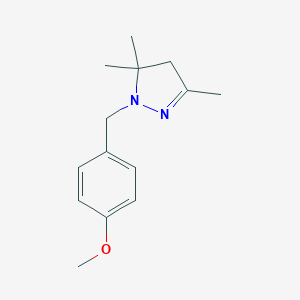



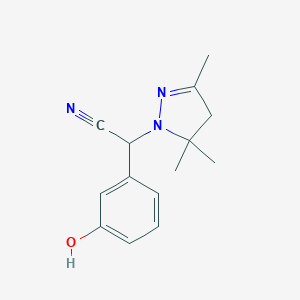
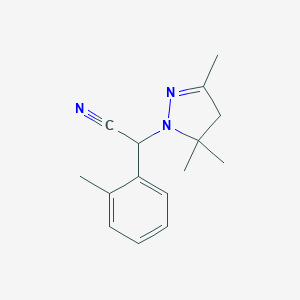
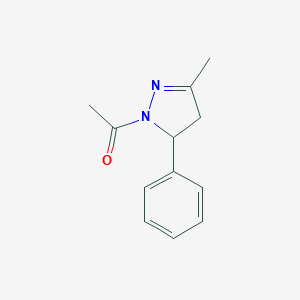

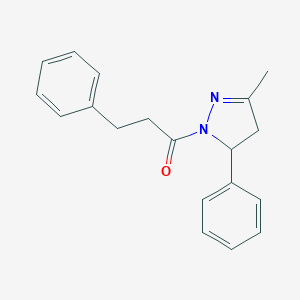
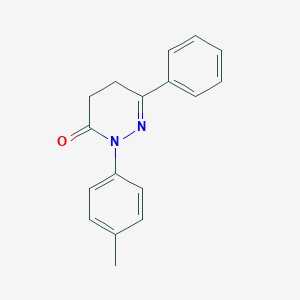

![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)